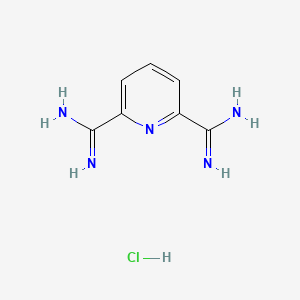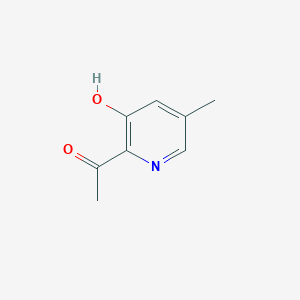
Pyridine-2,6-dicarboximidamide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine-2,6-dicarboximidamide;hydrochloride is a chemical compound with the molecular formula C7H9N5·2HCl. It is known for its role as a ligand in various chemical reactions, particularly in nickel-catalyzed cross-coupling reactions. This compound is often used in scientific research due to its unique chemical properties and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Pyridine-2,6-dicarboximidamide;hydrochloride typically involves the reaction of pyridine-2,6-dicarboxylic acid with an appropriate amidine source under acidic conditions. The reaction is usually carried out in the presence of hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is often produced in solid form and stored under inert gas to prevent degradation .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2,6-dicarboximidamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can be reduced using suitable reducing agents.
Substitution: It participates in substitution reactions, particularly in the presence of nickel catalysts
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nickel catalysts are often employed in cross-coupling reactions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nickel-catalyzed cross-coupling reactions typically yield coupled products involving basic nitrogen heterocycles .
Applications De Recherche Scientifique
Pyridine-2,6-dicarboximidamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in nickel-catalyzed cross-coupling reactions, enabling the formation of C(sp2)-C(sp3) bonds
Biology: The compound’s reactivity makes it useful in the synthesis of biologically active molecules.
Medicine: It is involved in the development of pharmaceutical compounds due to its ability to facilitate complex chemical transformations.
Industry: The compound is used in the production of various industrial chemicals and materials
Mécanisme D'action
The mechanism of action of Pyridine-2,6-dicarboximidamide;hydrochloride primarily involves its role as a ligand in catalytic reactions. It coordinates with nickel catalysts to facilitate the cross-coupling of diverse basic nitrogen heterocycles with primary and secondary alkyl halides. This coordination enhances the reactivity and selectivity of the catalytic process .
Comparaison Avec Des Composés Similaires
Pyridine-2,6-dicarboxamide: Another pyridine derivative used as a ligand for transition metals.
4-Methoxypicolinimidamide hydrochloride: A compound with similar reactivity used in nickel catalysis.
2,6-Bis(N-pyrazolyl)pyridine nickel(II) dichloride: A nickel complex used in similar catalytic reactions.
Uniqueness: Pyridine-2,6-dicarboximidamide;hydrochloride is unique due to its high reactivity and selectivity in nickel-catalyzed cross-coupling reactions. Its ability to form stable complexes with nickel catalysts makes it particularly valuable in synthetic chemistry .
Propriétés
Formule moléculaire |
C7H10ClN5 |
|---|---|
Poids moléculaire |
199.64 g/mol |
Nom IUPAC |
pyridine-2,6-dicarboximidamide;hydrochloride |
InChI |
InChI=1S/C7H9N5.ClH/c8-6(9)4-2-1-3-5(12-4)7(10)11;/h1-3H,(H3,8,9)(H3,10,11);1H |
Clé InChI |
LEVFFAMZKFBXDL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1)C(=N)N)C(=N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Sodium 2-{thieno[2,3-d]pyrimidin-4-yl}acetate](/img/structure/B11818089.png)

![tert-butyl 2-[(E)-N'-hydroxycarbamimidoyl]azetidine-1-carboxylate](/img/structure/B11818095.png)

![7-chloro-3-cyclopropyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B11818105.png)

![(1Alpha,8alpha,9alpha)-bicyclo[6.1.0]non-4-ene-9-carboxylic acid ethyl ester](/img/structure/B11818119.png)

